Methylpyrroporphyrin XXI ethyl ester

Description

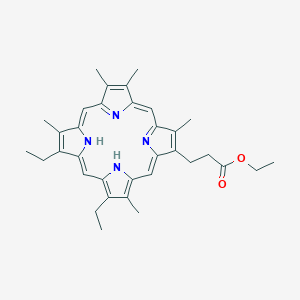

Methylpyrroporphyrin XXI ethyl ester is a metalloporphyrin derivative characterized by a porphyrin macrocycle with a methyl substituent and an ethyl ester functional group. Porphyrins are tetrapyrrolic compounds critical in biological systems (e.g., heme in hemoglobin) and industrial applications, such as catalysis and photodynamic therapy (PDT). The ethyl ester modification enhances solubility in organic solvents and stabilizes the compound during synthetic or catalytic processes .

Properties

CAS No. |

106283-63-0 |

|---|---|

Molecular Formula |

C34H40N4O2 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

ethyl 3-(13,17-diethyl-3,7,8,12,18-pentamethyl-23,24-dihydroporphyrin-2-yl)propanoate |

InChI |

InChI=1S/C34H40N4O2/c1-9-23-20(6)28-14-26-18(4)19(5)27(35-26)15-29-22(8)25(12-13-34(39)40-11-3)33(38-29)16-30-21(7)24(10-2)32(37-30)17-31(23)36-28/h14-17,36-37H,9-13H2,1-8H3 |

InChI Key |

NBEPZYDUOWMAMS-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CCC(=O)OCC)C(=C3C)C)C |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CCC(=O)OCC)C(=C3C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The ethyl ester group in Methylpyrroporphyrin XXI distinguishes it from non-esterified porphyrins. For example:

- Zinc porphyrin (Zhao et al., 2017) : Lacks ester groups but incorporates a zinc metal center, optimizing photocatalytic activity for CO₂ reduction .

- Porphyrin dyes (Zalas et al., 2018) : Feature bulky substituents for dye-sensitized solar cells, achieving 8.5% efficiency, but suffer from poor solubility in polar solvents compared to esterified derivatives .

- Iron porphyrin (Wang et al., 2019) : Used in oxidation catalysis; ester-free structure limits compatibility with organic reaction media .

Table 1: Structural and Functional Comparison

Catalytic Performance

Ethyl ester groups can modulate electronic properties, enhancing catalytic efficiency. For instance:

- Zhao et al. (2017) reported zinc porphyrins achieving 200 mmol/g·h in CO₂ reduction, attributed to metal-centered redox activity .

- Wang et al. The ethyl ester in Methylpyrroporphyrin XXI could mitigate this via improved dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.